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Compound of Interest

Compound Name: DBM 1285 dihydrochloride

Cat. No.: B1150239 Get Quote

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Evaluation

of a Potent p38 MAPK Inhibitor

Introduction
DBM 1285 dihydrochloride is a novel small molecule inhibitor targeting the p38 mitogen-

activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory

responses. By attenuating the production of pro-inflammatory cytokines, DBM 1285 presents a

promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This

technical guide provides a comprehensive overview of the chemical properties, mechanism of

action, and preclinical data associated with DBM 1285 dihydrochloride, intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
DBM 1285 dihydrochloride is chemically designated as N-Cyclopropyl-4-[4-(4-

fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride.[1][2] Its

fundamental chemical and physical properties are summarized in the table below.
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Property Value

IUPAC Name

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-

piperidinyl)-5-thiazolyl]-2-pyrimidinamine

dihydrochloride

Molecular Formula C₂₁H₂₄Cl₂FN₅S

Molecular Weight 468.42 g/mol [3]

CAS Number 1782532-29-9

SMILES String
FC1=CC=C(C2=C(SC(C3CCNCC3)=N2)C4=C

C=NC(NC5CC5)=N4)C=C1.Cl.Cl[3]

Chemical Structure:

DBM 1285 dihydrochloride chemical structure

Image Source: MedChemExpress

Mechanism of Action: Inhibition of the p38 MAPK
Signaling Pathway
DBM 1285 exerts its anti-inflammatory effects by directly targeting and inhibiting the enzymatic

activity of p38 MAPK.[1] The p38 MAPK pathway is a key signaling cascade activated by

cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of p38

MAPK leads to the downstream phosphorylation and activation of MAPK-activated protein

kinase 2 (MK2). This, in turn, promotes the translation and stability of messenger RNA (mRNA)

for pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).

By inhibiting p38 MAPK, DBM 1285 effectively blocks this signaling cascade, leading to a post-

transcriptional downregulation of TNF-α production. This targeted mechanism of action has

been demonstrated in various macrophage and monocyte cell lineages.

Below is a diagram illustrating the signaling pathway and the point of intervention by DBM

1285.
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Caption: DBM 1285 inhibits the p38 MAPK signaling pathway.

Preclinical Efficacy: In Vitro and In Vivo Data
The anti-inflammatory activity of DBM 1285 has been evaluated in a series of preclinical

studies, demonstrating its potent inhibitory effects on TNF-α production and its efficacy in

animal models of inflammation.
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In Vitro Inhibition of TNF-α Production
DBM 1285 has been shown to inhibit the secretion of TNF-α in a concentration-dependent

manner in various macrophage and monocyte cell lines stimulated with LPS.

Cell Line Stimulant Endpoint Result

Mouse Bone Marrow

Macrophages
LPS TNF-α Secretion

Concentration-

dependent inhibition

Human THP-1 cells LPS TNF-α Secretion
Concentration-

dependent inhibition

Murine RAW 264.7

cells
LPS TNF-α Secretion

Concentration-

dependent inhibition

In Vivo Anti-Inflammatory Activity
The in vivo efficacy of DBM 1285 has been demonstrated in established murine models of

inflammation and arthritis.

Animal Model Treatment Key Findings

LPS-induced endotoxemia in

mice

Oral administration of DBM

1285

Significant reduction in plasma

TNF-α levels

Zymosan-induced paw edema

in mice

Oral administration of DBM

1285

Attenuation of paw swelling

and inflammation

Adjuvant-induced arthritis in

rats

Oral administration of DBM

1285

Suppression of disease

progression and joint

inflammation

Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to

evaluate the efficacy of DBM 1285.
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Lipopolysaccharide (LPS)-Induced TNF-α Secretion
Assay
This in vitro assay is designed to assess the ability of a compound to inhibit the production of

TNF-α from immune cells stimulated with LPS.

Workflow:

Cell Culture and Treatment Analysis

1. Culture macrophages/
monocytes

2. Pre-incubate with
DBM 1285

3. Stimulate with LPS
4. Incubate for a
defined period

5. Collect supernatant
6. Measure TNF-α levels

(ELISA)

Click to download full resolution via product page

Caption: Workflow for LPS-induced TNF-α secretion assay.

Methodology:

Cell Culture: Macrophage or monocyte cell lines (e.g., RAW 264.7, THP-1) are cultured in

appropriate media and conditions.

Compound Treatment: Cells are pre-incubated with varying concentrations of DBM 1285
dihydrochloride or vehicle control for a specified duration.

LPS Stimulation: Lipopolysaccharide is added to the cell cultures to induce an inflammatory

response and TNF-α production.

Incubation: The cells are incubated for a period sufficient to allow for TNF-α secretion

(typically 4-24 hours).

Supernatant Collection: The cell culture supernatant is collected.

TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an

Enzyme-Linked Immunosorbent Assay (ELISA) kit.

p38 MAPK Phosphorylation Assay
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This assay determines the direct inhibitory effect of DBM 1285 on the activation of p38 MAPK.

Methodology:

Cell Lysis: Cells treated with DBM 1285 and stimulated with LPS are lysed to extract cellular

proteins.

Protein Quantification: The total protein concentration in the lysates is determined.

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to

a membrane.

Immunodetection: The membrane is probed with primary antibodies specific for

phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with appropriate

secondary antibodies.

Signal Detection: The protein bands are visualized and quantified using a

chemiluminescence detection system. The ratio of phosphorylated p38 to total p38 is

calculated to determine the extent of inhibition.

In Vivo Adjuvant-Induced Arthritis Model
This widely used animal model mimics many aspects of human rheumatoid arthritis and is used

to evaluate the therapeutic potential of anti-inflammatory compounds.

Methodology:

Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., Lewis rats) by a

single intradermal injection of Freund's complete adjuvant at the base of the tail or in a paw.

Compound Administration: Following the onset of clinical signs of arthritis, animals are

treated orally with DBM 1285 dihydrochloride or a vehicle control on a daily basis.

Disease Assessment: The severity of arthritis is monitored regularly by scoring clinical signs

such as paw swelling, erythema, and joint stiffness. Body weight is also recorded.

Histopathological Analysis: At the end of the study, joints are collected for histological

examination to assess inflammation, cartilage destruction, and bone erosion.
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Conclusion
DBM 1285 dihydrochloride is a potent and orally bioavailable inhibitor of p38 MAPK with

significant anti-inflammatory properties. Its demonstrated ability to suppress TNF-α production

both in vitro and in vivo, coupled with its efficacy in preclinical models of inflammation and

arthritis, underscores its potential as a therapeutic agent for the treatment of a variety of

inflammatory diseases. Further investigation and clinical development are warranted to fully

elucidate its therapeutic utility in human diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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